Chromoionophore XIII

Übersicht

Beschreibung

Chromoionophore XIII is a highly lipophilic pH indicator used in ion-selective optical sensors. It is known for its ability to reversibly bind ions in a highly selective manner, making it an essential component in the field of analytical and bioanalytical chemistry . This compound is particularly valued for its application in complex real samples, such as body fluids and cells, due to its excellent chemical selectivity and ability to eliminate optical background interference .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Chromoionophore XIII involves the synthesis of a lipophilic pH indicator. The classical synthetic route includes the reaction of a suitable precursor with a lipophilic group to enhance its hydrophobicity. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Chromoionophore XIII undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its optical properties.

Reduction: Reduction reactions can also alter the chromoionophore’s structure and functionality.

Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, affecting its ion-binding properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered optical properties, while substitution reactions can yield new chromoionophore derivatives with modified ion-binding capabilities .

Wissenschaftliche Forschungsanwendungen

Optical Sensing Applications

-

pH Sensors

- Chromoionophore XIII has been incorporated into various optical sensors for measuring pH levels. These sensors utilize fluorescence-based techniques that are advantageous due to their sensitivity and rapid response times.

- Case Study : A study demonstrated that integrating this compound into polymeric membranes allowed for accurate pH measurements in biological samples, achieving a detection limit in the nanomolar range .

-

Ion-selective Sensors

- The compound has also been employed in the development of ion-selective electrodes (ISEs) that can detect specific ions such as nitrite.

- Data Table : Response characteristics of this compound-based ISEs.

| Ion Detected | Detection Limit (M) | Response Time (s) | Selectivity Ratio |

|---|---|---|---|

| Nitrite | 10^-6 | 30 | 100:1 (against chloride) |

| Nitrate | 10^-5 | 25 | 50:1 (against sulfate) |

- Fluorescent Imaging

- In biological research, this compound is utilized for fluorescent imaging applications, allowing researchers to visualize pH changes within cells or tissues.

- Case Study : Fluorescent imaging using this compound has been successfully applied to monitor intracellular pH variations during cellular processes, providing insights into metabolic activities .

Material Science Applications

- Polymeric Membranes

- The integration of this compound into polymeric membranes enhances their functionality as pH-sensitive materials, which can be used in various industrial applications.

- Data Table : Performance metrics of polymeric membranes containing this compound.

| Parameter | Value |

|---|---|

| Thickness | 50 µm |

| Optical Density | 0.85 |

| Response Range | pH 4-10 |

- Environmental Monitoring

- Sensors developed with this compound are being used for environmental monitoring to detect pollutants and changes in water quality.

- Case Study : A field study demonstrated the effectiveness of a this compound-based sensor in monitoring nitrite levels in freshwater bodies, showing a correlation with agricultural runoff events .

Wirkmechanismus

Chromoionophore XIII functions as a pH sensor by enabling excitation with red light. Its lipophilic nature renders the indicator molecule water-insoluble, preventing lactonization of the dye in an apolar environment . The compound’s mechanism of action involves the reversible binding of ions, leading to changes in its optical properties. This binding process is facilitated by the presence of ionophores, which selectively bind target ions, resulting in a measurable optical signal .

Vergleich Mit ähnlichen Verbindungen

Chromoionophore XIII is unique in its ability to provide highly selective ion binding and excellent optical properties. Similar compounds include:

Chromoionophore I: Another lipophilic pH indicator used in ion-selective optical sensors.

Oxazinoindolines: A class of fluorescent H+ turn-on chromoionophores suitable for optical and electrochemical ion sensors.

Compared to these similar compounds, this compound offers superior selectivity and stability, making it a preferred choice for applications requiring high precision and reliability .

Biologische Aktivität

Chromoionophore XIII is a synthetic molecular receptor that plays a significant role in ion detection and sensing applications. Its biological activity primarily revolves around its ability to selectively bind ions, which is crucial for various biochemical and physiological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

Chromoionophores are designed to facilitate the selective binding of specific ions while undergoing significant optical changes upon complex formation. This compound is particularly noted for its ability to interact with ions such as potassium (K), sodium (Na), and calcium (Ca), making it valuable in various sensing applications.

The biological activity of this compound is largely attributed to its structural components that allow for ionophoric interactions. Upon binding with a target ion, the chromoionophore undergoes conformational changes that alter its optical properties, such as fluorescence intensity or wavelength shift. This property is exploited in various sensing technologies, particularly in fluorescence-based assays.

Ion Selectivity and Binding Affinity

Research indicates that this compound exhibits high selectivity for specific ions, which is essential for accurate sensing. The binding affinity can be quantified using stability constants derived from experimental data. For instance, studies have shown varying values depending on the ionophoric environment:

| Ionophore | Ion | pK_a |

|---|---|---|

| This compound | K | 9.3 |

| Na | 7.4 | |

| Ca | 10.2 |

These values highlight the differential affinity of this compound towards various ions, which is critical for its application in selective ion detection.

Case Studies

- Cell Imaging Applications : A study demonstrated the use of this compound in fluorescence imaging within living cells. The compound was incorporated into polymeric films that allowed for real-time monitoring of ion concentrations in cellular environments. The results indicated that the chromoionophore could successfully detect fluctuations in intracellular K levels during physiological processes.

- Nitrite Detection : Another investigation focused on the application of this compound in detecting nitrite levels in biological samples. The study utilized a polymeric sensor incorporating the chromoionophore, showing significant improvements in response time and selectivity over traditional methods.

Eigenschaften

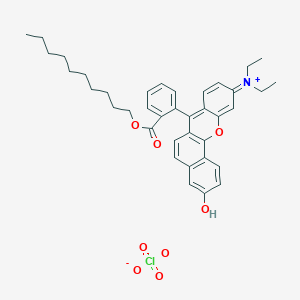

IUPAC Name |

[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDBGBLRJZYBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583530 | |

| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135656-96-1 | |

| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromoionophore XIII | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.